8-Quinolinyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate
8-Quinolinyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0767751
InChI:
InChI=1S/C21H14N2O4S/c1-23-16-10-11-18(14-7-3-8-15(19(14)16)21(23)24)28(25,26)27-17-9-2-5-13-6-4-12-22-20(13)17/h2-12H,1H3
SMILES:
CN1C2=C3C(=C(C=C2)S(=O)(=O)OC4=CC=CC5=C4N=CC=C5)C=CC=C3C1=O
Molecular Formula:
C21H14N2O4S
Molecular Weight:
390.4 g/mol
8-Quinolinyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate
CAS No.:
Cat. No.: VC0767751
Molecular Formula: C21H14N2O4S
Molecular Weight: 390.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H14N2O4S |
|---|---|
| Molecular Weight | 390.4 g/mol |
| IUPAC Name | quinolin-8-yl 1-methyl-2-oxobenzo[cd]indole-6-sulfonate |
| Standard InChI | InChI=1S/C21H14N2O4S/c1-23-16-10-11-18(14-7-3-8-15(19(14)16)21(23)24)28(25,26)27-17-9-2-5-13-6-4-12-22-20(13)17/h2-12H,1H3 |
| Standard InChI Key | GPOOWRVGAKSOJP-UHFFFAOYSA-N |
| SMILES | CN1C2=C3C(=C(C=C2)S(=O)(=O)OC4=CC=CC5=C4N=CC=C5)C=CC=C3C1=O |
| Canonical SMILES | CN1C2=C3C(=C(C=C2)S(=O)(=O)OC4=CC=CC5=C4N=CC=C5)C=CC=C3C1=O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator